2,6-Dichloro-1H-benzimidazole;hydrochloride
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Overview
Description
2,6-Dichloro-1H-benzimidazole;hydrochloride is a compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-membered ring containing two nitrogen atoms, three carbon atoms, and two double bonds . The molecular weight of this compound is 223.5 .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 2,6-Dichloro-1H-benzimidazole;hydrochloride, is an important area of research in organic chemistry . The synthesis of such compounds often involves the condensation of corresponding haloketones with formamidine acetate in liquid ammonia .Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-1H-benzimidazole;hydrochloride consists of a benzimidazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains two chlorine atoms attached to the benzimidazole core .Chemical Reactions Analysis
Benzimidazole, the core structure of 2,6-Dichloro-1H-benzimidazole;hydrochloride, is known to be amphoteric in nature, showing both acidic and basic properties . It can undergo various chemical reactions, including nucleophilic substitution reactions .Scientific Research Applications
Synthesis of Imidazoles
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The synthesis of substituted imidazoles, such as “2,6-dichloro-1H-1,3-benzodiazole hydrochloride”, is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
Pharmaceuticals and Agrochemicals
Imidazoles have traditional applications in pharmaceuticals and agrochemicals . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
3. Dyes for Solar Cells and Other Optical Applications Emerging research into dyes for solar cells and other optical applications has been deploying imidazoles . The unique properties of “2,6-dichloro-1H-1,3-benzodiazole hydrochloride” could potentially be utilized in these applications.
Functional Materials
Imidazoles are being used in the development of functional materials . The specific properties of “2,6-dichloro-1H-1,3-benzodiazole hydrochloride” could make it a valuable asset in this field.
Catalysis
Imidazoles are also being used in catalysis . The “2,6-dichloro-1H-1,3-benzodiazole hydrochloride” could potentially be used as a catalyst in certain reactions.
Antioxidant Activity
Some imidazole derivatives have been synthesized and evaluated for antioxidant activity . It’s possible that “2,6-dichloro-1H-1,3-benzodiazole hydrochloride” could also have antioxidant properties.
Future Directions
Benzimidazole derivatives, including 2,6-Dichloro-1H-benzimidazole;hydrochloride, have shown a wide variety of biological activities, making them promising candidates for the development of new drugs . Future research could focus on synthesizing new molecules of the benzimidazole nucleus and investigating their therapeutic possibilities .
Mechanism of Action
Target of Action
Benzimidazole derivatives, which include 2,6-dichloro-1h-1,3-benzodiazole hydrochloride, have been found to interact with a variety of biological targets .
Mode of Action
It is known that benzimidazole derivatives can interact with their targets in a variety of ways, leading to a wide range of biological effects .
Biochemical Pathways
Benzimidazole derivatives are known to influence a broad spectrum of pharmacological properties .
Pharmacokinetics
Benzimidazole derivatives are generally known for their outstanding bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been found to exert excellent bioactivity against many ailments .
Action Environment
Benzimidazole derivatives are generally known for their outstanding bioavailability, safety, and stability profiles, suggesting they may be robust to a variety of environmental conditions .
properties
IUPAC Name |
2,6-dichloro-1H-benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2.ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHJEZVGCVKJJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-1H-1,3-benzodiazole hydrochloride | |
CAS RN |
2378501-67-6 |
Source
|
Record name | 2,6-dichloro-1H-1,3-benzodiazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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